molecular formula C6H3BrClFO B115098 5-Bromo-2-chloro-4-fluorophenol CAS No. 148254-32-4

5-Bromo-2-chloro-4-fluorophenol

Cat. No. B115098
M. Wt: 225.44 g/mol
InChI Key: NQQPSJDOZDIKTE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorophenol, also known as 4-bromo-2-chloro-5-fluorophenol, is a halogenated phenol that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. In the scientific community, 5-Bromo-2-chloro-4-fluorophenol is often abbreviated as BCPF.

Scientific Research Applications

Pharmaceutical Research

  • Summary of Application : 5-Bromo-2-chloro-4-fluorophenol is used as a halogenated building block in pharmaceutical research . It’s particularly used in research into treating Huntington’s disease .

Environmental Studies

  • Summary of Application : This compound is also used in environmental studies . The specifics of its use in this field are not detailed in the sources I found.

Biological Investigations

  • Summary of Application : 5-Bromo-2-chloro-4-fluorophenol is used in further biological investigations .

For example, a similar compound, 4-Bromo-2-fluorophenol, can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation, and 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .

For example, a similar compound, 4-Bromo-2-fluorophenol, can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation, and 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .

properties

IUPAC Name

5-bromo-2-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQPSJDOZDIKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466176
Record name 5-BROMO-2-CHLORO-4-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-fluorophenol

CAS RN

148254-32-4
Record name 5-BROMO-2-CHLORO-4-FLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Velcicky, R Wilcken, S Cotesta, P Janser… - Journal of Medicinal …, 2020 - ACS Publications
G-protein-coupled receptor SUCNR1 (succinate receptor 1 or GPR91) senses the citric cycle intermediate succinate and is implicated in various pathological conditions such as …
Number of citations: 12 pubs.acs.org

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